1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
Description
The compound 1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a derivative of the core structure 3H-spiro[isobenzofuran-1,3'-piperidin]-3-one (CAS 189321-67-3, molecular formula C₁₂H₁₃NO₂). The core consists of a spiro junction between an isobenzofuran-1(3H)-one and a piperidine ring.
Properties
IUPAC Name |
1'-[3-(4-chloro-3-methylphenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO3/c1-15-13-16(7-9-19(15)23)8-10-20(25)24-12-4-11-22(14-24)18-6-3-2-5-17(18)21(26)27-22/h2-3,5-7,9,13H,4,8,10-12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOXKINNFZOVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview of the Compound
1'-(3-(4-chloro-3-methylphenyl)propanoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a synthetic organic compound that belongs to a class of spiro compounds. These compounds often exhibit diverse biological activities due to their unique structural features.
The biological activity of spiro compounds, including the one , often involves interactions with various biological targets:
- Receptor Modulation : Many spiro compounds act as modulators of neurotransmitter receptors, which can influence neuropharmacological activities.
- Enzyme Inhibition : Some spiro derivatives are known to inhibit specific enzymes, contributing to their therapeutic effects.
Pharmacological Profiles
- Antidepressant Activity : Certain spiro compounds have been studied for their potential antidepressant effects by modulating serotonin and norepinephrine levels.
- Antitumor Properties : Research indicates that some derivatives may exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Effects : Spiro compounds have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines.
Study 1: Antidepressant Effects
In a study examining the impact of similar spiro compounds on serotonin receptors, researchers found that specific structural modifications enhanced binding affinity and efficacy at the 5-HT1A receptor, suggesting potential antidepressant properties.
Study 2: Cytotoxic Activity
A case study focused on a related spiro compound demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 3: Anti-inflammatory Mechanisms
Another investigation reported that a spiro compound reduced levels of TNF-alpha and IL-6 in an experimental model of inflammation, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | Antidepressant | 5-HT receptor modulation |
| Compound B | Cytotoxic | Apoptosis induction |
| Compound C | Anti-inflammatory | Cytokine inhibition |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Spiro Cores
3H-Spiro[isobenzofuran-1,3′-isochroman] Derivatives
- Core Structure : Spiro[isobenzofuran-1,3′-isochroman] (a fused benzopyran system).
- Synthesis : Palladium-catalyzed tandem cyclization enables regioselective construction of this scaffold. For example, Eleganketal A (a marine natural product derivative) was synthesized using this method .
- Activity : Exhibits anticancer properties, particularly against avian influenza in its methylated form .
3H-Spiro[isobenzofuran-1,9′-xanthen]-3-one Derivatives
- Core Structure : Spiro[isobenzofuran-1,9′-xanthen] (xanthene ring system).
- Synthesis: Condensation of phthalic anhydride with phenols under acidic conditions .
- Applications: High fluorescence quantum yield and photostability make these compounds suitable for OLEDs and lasers . Derivatives like 3'-(4-aminophenoxy)-6'-hydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one are used in fluorescence assays for halide detection .
Functionalized Derivatives with Heterocyclic Substituents
Pyrazole-Fused Spiro Compounds
- Example: (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)isobenzofuran-1(3H)-one.
- Activity: Pyrazole substituents confer diverse biological activities, including antitussive (noscapine analogues) and antibacterial properties (e.g., spirolaxine) .
- Crystallography : Weak N–H⋯O and C–H⋯O interactions stabilize the crystal lattice, as shown in X-ray studies .
Azetidine- and Piperazine-Modified Derivatives
Pharmacological and Physicochemical Comparisons
Research Tools and Characterization
- Crystallography : SHELX and ORTEP-3 software are widely used for structure determination . For example, the pyrazole-fused derivative’s crystal structure revealed planar rings and hydrogen-bonding networks .
- Fluorescence Assays: Derivatives like 3'-(4-aminophenoxy)-6'-hydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one enable ultrasensitive halide detection (limit of detection: 0.1 µM) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
